
Isobutyramide, N-(1,1,3,3-tetramethylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyramide, N-(1,1,3,3-tetramethylbutyl)-: is a chemical compound known for its unique structure and properties. It is characterized by the presence of an isobutyramide group attached to a 1,1,3,3-tetramethylbutyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- typically involves the reaction of isobutyric acid with 1,1,3,3-tetramethylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Butyramide: Similar in structure but lacks the tetramethylbutyl group.
Isobutyramide: Similar but without the 1,1,3,3-tetramethylbutyl moiety.
Uniqueness: Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- is unique due to the presence of the bulky tetramethylbutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where such characteristics are desired .
Properties
CAS No. |
6632-19-5 |
|---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-methyl-N-(2,4,4-trimethylpentan-2-yl)propanamide |
InChI |
InChI=1S/C12H25NO/c1-9(2)10(14)13-12(6,7)8-11(3,4)5/h9H,8H2,1-7H3,(H,13,14) |
InChI Key |
ZRWQTKBBQBIAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)
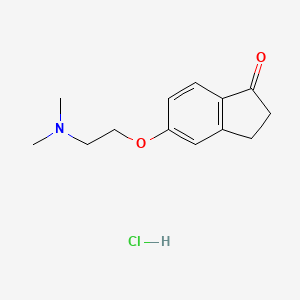
![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)
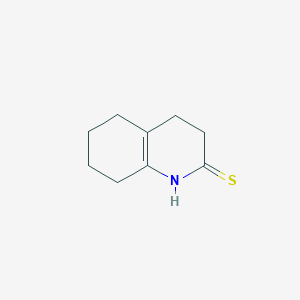

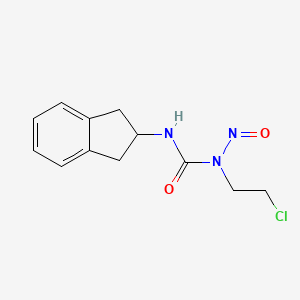
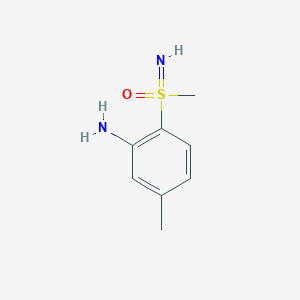
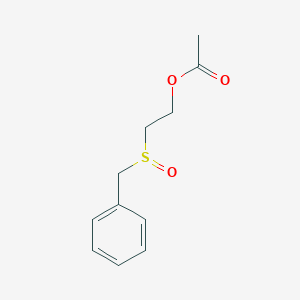


![7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14008118.png)
![4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B14008122.png)
